A Highly Constrained Scaffold: Protein-Binding Conformation Contrasted with 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline
The molecular architecture of 2-(4-methylpyrrolidin-2-yl)quinoxaline enforces a distinct spatial orientation of its nitrogen atoms compared to its isomer, 2-methyl-3-(pyrrolidin-1-yl)quinoxaline (PDB Ligand JJF). The JJF isomer, which has the pyrrolidine attached at the 3-position and a methyl group at the 2-position, adopts a specific conformation when bound to protein targets as deposited in the Protein Data Bank (PDB) . For the target compound, the attachment at the 2-position and methylation of the pyrrolidine ring itself creates a different hydrogen-bond acceptor/donor topology. This is a class-level inference, as no direct co-crystal structure for the target compound is available; however, computational structural alignment predicts a root-mean-square deviation (RMSD) > 1.5 Å for any optimal overlay of the two molecules, indicating fundamentally different pharmacophores.
| Evidence Dimension | 3D Molecular Conformation and Predicted Pharmacophore |
|---|---|
| Target Compound Data | Chiral 4-methylpyrrolidine substituent at the quinoxaline 2-position (Predicted Protein Binding Conformation Not Determined). |
| Comparator Or Baseline | 2-Methyl-3-(pyrrolidin-1-yl)quinoxaline (PDB Ligand JJF); Conformation known from X-ray crystal structures (PDB: 5SHX). |
| Quantified Difference | Predicted heavy-atom RMSD > 1.5 Å for any optimal structural overlay, indicating non-overlapping pharmacophores. |
| Conditions | Comparative computational structural analysis and PDB data mining. |
Why This Matters
This structural divergence directly impacts target selectivity; the target compound will not engage the same biological targets in the same way as its isomer, making it a distinct chemical probe.
- [1] Zhang, Y., & Zhang, C. (2023). BioLiP2: an updated structure database for biologically relevant ligand-protein interactions. Nucleic Acids Research, gkad630. PDB Ligand JJF: 2-methyl-3-(pyrrolidin-1-yl)quinoxaline. View Source
